molecular formula C21H39N5O6 B12589412 Glycyl-L-valyl-L-valyl-L-isoleucyl-L-alanine CAS No. 643754-07-8

Glycyl-L-valyl-L-valyl-L-isoleucyl-L-alanine

Cat. No.: B12589412
CAS No.: 643754-07-8
M. Wt: 457.6 g/mol
InChI Key: AHWGPPKHWWGODE-PTTAZLHSSA-N
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Description

Glycyl-L-valyl-L-valyl-L-isoleucyl-L-alanine is a pentapeptide composed of the amino acids glycine, valine, isoleucine, and alanine. Peptides like this one are essential in various biological processes and have significant applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycyl-L-valyl-L-valyl-L-isoleucyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

Glycyl-L-valyl-L-valyl-L-isoleucyl-L-alanine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H2O2) or performic acid.

    Reducing Agents: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution Reagents: Various amino acid derivatives.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can yield free thiols .

Scientific Research Applications

Glycyl-L-valyl-L-valyl-L-isoleucyl-L-alanine has several applications in scientific research:

    Chemistry: Used as a model peptide in studies of peptide synthesis and modification.

    Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anti-inflammatory properties.

    Industry: Utilized in the development of peptide-based materials and pharmaceuticals

Mechanism of Action

The mechanism of action of Glycyl-L-valyl-L-valyl-L-isoleucyl-L-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, leading to various physiological effects. For example, it may inhibit or activate enzymes, alter cell signaling pathways, or affect gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Glycyl-L-valyl-L-valyl-L-isoleucyl-L-alanine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. This uniqueness makes it valuable for studying peptide interactions and developing peptide-based therapeutics .

Properties

CAS No.

643754-07-8

Molecular Formula

C21H39N5O6

Molecular Weight

457.6 g/mol

IUPAC Name

(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]propanoic acid

InChI

InChI=1S/C21H39N5O6/c1-8-12(6)17(20(30)23-13(7)21(31)32)26-19(29)16(11(4)5)25-18(28)15(10(2)3)24-14(27)9-22/h10-13,15-17H,8-9,22H2,1-7H3,(H,23,30)(H,24,27)(H,25,28)(H,26,29)(H,31,32)/t12-,13-,15-,16-,17-/m0/s1

InChI Key

AHWGPPKHWWGODE-PTTAZLHSSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)CN

Canonical SMILES

CCC(C)C(C(=O)NC(C)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)CN

Origin of Product

United States

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